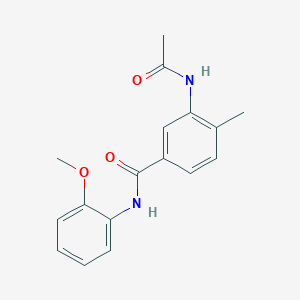
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, also known as FPBA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between p53 and MDM2, which is crucial for the regulation of the p53 tumor suppressor pathway.
Mécanisme D'action
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide binds to the hydrophobic pocket of MDM2, which is responsible for the binding of p53. This disrupts the p53-MDM2 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis, leading to the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce the stabilization and activation of p53 in various cancer cell lines, leading to the inhibition of tumor cell growth and the induction of apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to induce cell cycle arrest and senescence in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is a potent and specific inhibitor of the p53-MDM2 interaction, making it a valuable tool for investigating the role of this pathway in cancer biology. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
Orientations Futures
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has the potential to be used as a therapeutic agent for the treatment of cancer. Future research should focus on the development of more potent and selective inhibitors of the p53-MDM2 interaction, as well as the identification of biomarkers that can predict the response to this compound treatment. In addition, the role of the p53-MDM2 pathway in other diseases, such as neurodegenerative disorders, should be investigated.
Méthodes De Synthèse
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can be synthesized using a multistep process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine, followed by the reaction with pyridine-3-carboxaldehyde and sulfonyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-fluoro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been extensively used in scientific research as a tool to investigate the p53-MDM2 interaction. It has been shown to induce the stabilization and activation of p53, leading to the inhibition of tumor cell growth and the induction of apoptosis. This compound has also been used to study the role of the p53-MDM2 pathway in DNA damage response, cell cycle regulation, and senescence.
Propriétés
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-16-7-6-15(18(23)21-13-14-5-4-8-20-12-14)11-17(16)26(24,25)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDELVVWHAAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-methyl-4-[(3-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5025696.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)
![2-methoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5025719.png)
![2,3-dichloro-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5025725.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B5025740.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)
![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5025749.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)
![4-[(3-chloro-1-adamantyl)carbonyl]morpholine](/img/structure/B5025753.png)
![(3-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5025755.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)
![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![3-({1-[4-(acetylamino)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5025772.png)